(1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine
Overview
Description
(1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine, also known as DMFPMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
(1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for pain management. In neuroscience, (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine has been studied for its potential as a ligand for various receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Mechanism of Action
The exact mechanism of action of (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine is not fully understood, but it is believed to act as a modulator of various receptors in the brain and peripheral tissues. (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine has been shown to have affinity for the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in the regulation of mood, cognition, and motor function. (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
(1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine has been shown to have several biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and inhibition of inflammatory cytokines. In animal studies, (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine has been shown to improve cognitive function, reduce pain sensitivity, and protect against neurotoxicity.
Advantages and Limitations for Lab Experiments
One advantage of (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine is its relatively simple synthesis method, which makes it accessible for use in laboratory experiments. (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further research. However, one limitation of (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Future Directions
There are several potential future directions for research on (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine. One area of interest is the development of new drugs based on (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine's anti-inflammatory and neuroprotective properties. Another area of interest is the investigation of (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine's effects on other receptors and signaling pathways, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to fully understand the mechanism of action of (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine and its potential applications in various fields.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-3-ylmethyl)butan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(2)14(3)18(12-16-7-5-9-19-16)11-15-6-4-8-17-10-15/h4-10,13-14H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRSDHBHHZXPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CC1=CN=CC=C1)CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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